![molecular formula C15H13NOS B5863723 1-[3-(2-thienyl)acryloyl]indoline](/img/structure/B5863723.png)
1-[3-(2-thienyl)acryloyl]indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-thienyl)acryloyl]indoline, also known as TAI, is a small molecule that has been studied extensively for its potential applications in scientific research. TAI is a derivative of indoline, a heterocyclic compound that has been used as a building block for various bioactive molecules. TAI has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 1-[3-(2-thienyl)acryloyl]indoline is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and inflammation. This compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of certain kinases that are involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. This compound has also been shown to have anti-oxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
1-[3-(2-thienyl)acryloyl]indoline has several advantages for use in laboratory experiments. It is readily available and can be synthesized in high purity and high yield. This compound has also been shown to have low toxicity, making it a relatively safe compound for use in cell culture and animal studies. However, like any compound, this compound has limitations for use in laboratory experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for research on 1-[3-(2-thienyl)acryloyl]indoline. One area of interest is in the development of new therapies for cancer and inflammatory diseases. This compound has shown promising results in vitro, and further studies are needed to determine its efficacy in animal models and clinical trials. Another area of interest is in the development of new therapies for neurodegenerative diseases. This compound has shown neuroprotective effects in vitro, and further studies are needed to determine its potential as a therapeutic agent for these diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets.
Synthesis Methods
The synthesis of 1-[3-(2-thienyl)acryloyl]indoline typically involves the reaction of indoline with 2-thiophenecarboxaldehyde in the presence of a base catalyst. The resulting product is then subjected to a Wittig reaction with an appropriate phosphonium ylide to form the final compound. The synthesis of this compound has been optimized to yield high purity and high yield, making it a readily available compound for research purposes.
Scientific Research Applications
1-[3-(2-thienyl)acryloyl]indoline has been studied for its potential applications in various fields of scientific research. One area of interest is in the development of new therapies for cancer. This compound has been shown to inhibit the growth of cancer cells in vitro, and has also been shown to induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
(E)-1-(2,3-dihydroindol-1-yl)-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NOS/c17-15(8-7-13-5-3-11-18-13)16-10-9-12-4-1-2-6-14(12)16/h1-8,11H,9-10H2/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFMCRQYCDIVNO-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=CC=CC=C21)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

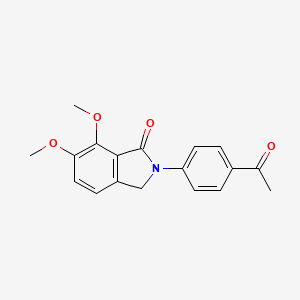
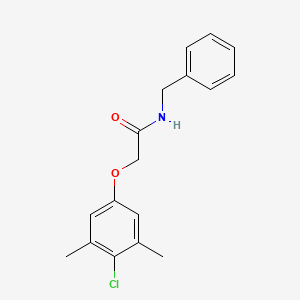
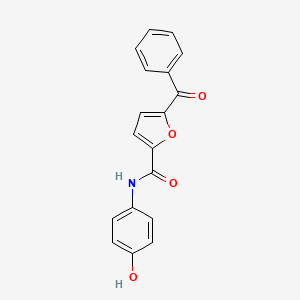
![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]piperidine](/img/structure/B5863674.png)
![2-[(3-nitrobenzyl)oxy]-N-phenylbenzamide](/img/structure/B5863676.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5863688.png)
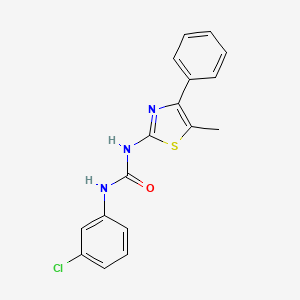
![4-bromo-1,3-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5863699.png)
![ethyl 3-[(3-methyl-4-nitrobenzoyl)amino]benzoate](/img/structure/B5863718.png)

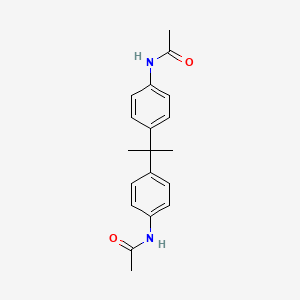
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5863728.png)
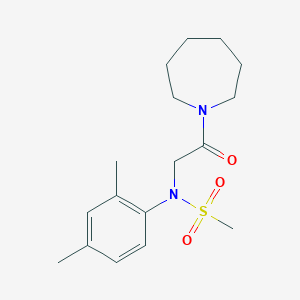
![N-[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5863735.png)